molecular formula C7H5IN2O B3103795 2-Hydroxy-5-iodo-6-methyl-nicotinonitrile CAS No. 144967-99-7

2-Hydroxy-5-iodo-6-methyl-nicotinonitrile

Cat. No.: B3103795
CAS No.: 144967-99-7
M. Wt: 260.03 g/mol
InChI Key: AHSPQVBAHJEJAM-UHFFFAOYSA-N
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Description

Scientific Research Applications

2-Hydroxy-5-iodo-6-methyl-nicotinonitrile is used in various scientific research applications, including:

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier. This document contains information on handling, storage, personal protective equipment, first aid measures, and disposal considerations .

Preparation Methods

The synthesis of 2-Hydroxy-5-iodo-6-methyl-nicotinonitrile typically involves multiple steps, starting with the iodination of a suitable precursor. One common method involves the reaction of 6-methyl-nicotinonitrile with iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 5-position. The hydroxyl group can be introduced through subsequent reactions involving hydrolysis or other suitable chemical transformations .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and other advanced technologies to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-Hydroxy-5-iodo-6-methyl-nicotinonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include ketones, primary amines, and substituted nicotinonitrile derivatives.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-iodo-6-methyl-nicotinonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The iodine atom can also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar compounds to 2-Hydroxy-5-iodo-6-methyl-nicotinonitrile include other halogenated nicotinonitrile derivatives, such as 2-Hydroxy-5-chloro-6-methyl-nicotinonitrile and 2-Hydroxy-5-bromo-6-methyl-nicotinonitrile. These compounds share similar structures but differ in the halogen atom present. The presence of different halogens can influence the compound’s reactivity, biological activity, and other properties.

Properties

IUPAC Name

5-iodo-6-methyl-2-oxo-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O/c1-4-6(8)2-5(3-9)7(11)10-4/h2H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSPQVBAHJEJAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C#N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 13.4 g (0.1 mole) of 1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile, 22.5 g (0.1 mole) of N-iodosuccinimide and 5 mL of trifluoroacetic acid in 250 mL of acetic acid was heated to reflux under argon for 4 hrs. The reaction was cooled and filtered to remove the crystalline precipitated product which was washed with water and ether and air dried to give 22.3 g (86%) of the 5-iodopyridinone as dense, light yellow needles, mp 260-264.
Quantity
13.4 g
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22.5 g
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5 mL
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250 mL
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Reaction Step One
Yield
86%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-5-iodo-6-methyl-nicotinonitrile
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2-Hydroxy-5-iodo-6-methyl-nicotinonitrile
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2-Hydroxy-5-iodo-6-methyl-nicotinonitrile
Reactant of Route 5
2-Hydroxy-5-iodo-6-methyl-nicotinonitrile
Reactant of Route 6
2-Hydroxy-5-iodo-6-methyl-nicotinonitrile

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